BenchChemオンラインストアへようこそ!

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS 1448029-16-0) is a synthetic small molecule (C17H23BrN2O2S, MW 399.35 g/mol) that integrates a 3-bromopyridine ether, a piperidine linker, and a cyclopentyl thioether moiety within a single ethanone scaffold. The compound is listed in commercial research chemical catalogs as a preclinical-stage entity with potential utility as a kinase inhibitor probe or synthetic intermediate, although peer-reviewed biological characterization remains absent from the public domain at the time of this analysis.

Molecular Formula C17H23BrN2O2S
Molecular Weight 399.35
CAS No. 1448029-16-0
Cat. No. B2912364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone
CAS1448029-16-0
Molecular FormulaC17H23BrN2O2S
Molecular Weight399.35
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
InChIInChI=1S/C17H23BrN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2
InChIKeyONCFPIDQWDOHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS 1448029-16-0) – Procurement-Relevant Physicochemical and Structural Profile


1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS 1448029-16-0) is a synthetic small molecule (C17H23BrN2O2S, MW 399.35 g/mol) that integrates a 3-bromopyridine ether, a piperidine linker, and a cyclopentyl thioether moiety within a single ethanone scaffold . The compound is listed in commercial research chemical catalogs as a preclinical-stage entity with potential utility as a kinase inhibitor probe or synthetic intermediate, although peer-reviewed biological characterization remains absent from the public domain at the time of this analysis .

Why 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone Cannot Be Replaced by a Generic In-Class Analog


The compound’s structure contains three functional handles whose interplay governs target engagement and physicochemical behaviour: the 3-bromopyridine ring (capable of halogen bonding and further cross-coupling), the piperidine-ether junction (controlling conformation and basicity), and the cyclopentylthioacetyl group (modulating lipophilicity and metabolic stability). Closely related analogs that alter any single module—e.g., replacing the cyclopentylthio group with a methyltetrazole-thioether or removing the 3-bromo substituent—would be expected to shift logD, solubility, and kinase selectivity profiles, yet direct quantitative comparator data are not publicly available . The absence of published head-to-head profiling means that substitution risk cannot be ruled out without in-house experimental verification.

Quantitative Differentiation Evidence for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS 1448029-16-0)


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Bromo and Tetrazole-Thioether Analogs

The target compound possesses a molecular weight of 399.35 g/mol and one bromine atom (heavy atom count: 23). The closest identifiable commercial analog lacking the 3-bromo substituent—2-(cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone—has a molecular weight approximately 79.9 Da lower (~319.4 g/mol) . A further analog replacing the cyclopentylthio group with a 1-methyl-1H-tetrazol-5-yl thioether—1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone—introduces additional nitrogen atoms, altering hydrogen-bond capacity and polar surface area . Quantitative biological activity data (IC50, Ki, selectivity panels) are not publicly available for any of these compounds, and therefore differentiation rests on physicochemical and structural grounds only.

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Lipophilicity Modulation via Cyclopentylthio vs. Alternative Thioether Substituents

The cyclopentylthio moiety confers a distinct lipophilicity profile compared to linear alkylthio or arylthio analogs. While experimentally measured logD/logP values are not published for this compound, in silico predictions (e.g., XLogP ≈ 2.5–3.5) suggest that the cyclopentyl ring provides a balance between hydrophobic surface area and conformational rigidity that is intermediate between an n-pentylthio chain (higher flexibility, potentially higher logP) and a phenylthio group (planar, π-stacking capable) . This property is class-level inference based on the known behaviour of cyclopentyl vs. linear alkyl vs. aryl substituents in medicinal chemistry campaigns.

Drug Design ADME Prediction Lipophilic Efficiency

Halogen Bonding Potential of the 3-Bromopyridine Fragment vs. Non-Halogenated Pyridyloxy Analogs

The 3-bromo substituent on the pyridine ring introduces a σ-hole capable of engaging in halogen bonding with backbone carbonyl oxygens or side-chain residues in kinase hinge regions. This interaction motif is well-precedented in kinase inhibitor design (e.g., brominated pyridines in CDPK1 and AAK1/BMP2K inhibitor series) [1]. The des-bromo analog (2-(cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone) lacks this halogen-bonding capability, which could reduce binding affinity by 10- to 100-fold in targets where halogen bonding is critical [2]. Quantitative affinity data for this specific compound are not publicly available; this is a class-level inference drawn from halogen bonding literature.

Structure-Based Drug Design Halogen Bonding Kinase Inhibitor Design

Synthetic Tractability and Late-Stage Diversification Potential via the 3-Bromo Handle

The 3-bromopyridine ring serves as a robust handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into focused compound libraries. This feature is shared with other 3-bromopyridine-containing intermediates but is absent in the des-bromo analog . The combination of the bromine handle with the pre-installed cyclopentylthioether and piperidine-ether linkage makes this compound a versatile three-point diversification scaffold. No comparative synthetic efficiency data (yields, scope) are published for this specific scaffold.

Parallel Synthesis Cross-Coupling Chemistry Library Design

Optimal Research and Industrial Application Scenarios for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone (CAS 1448029-16-0)


Kinase Inhibitor Probe Development Targeting CDPK1 or Related Calcium-Dependent Kinases

Structural analogy to compounds reported in US9518026 and US9956214 (which contain pyridyl-ether-piperidine scaffolds linked to thioether groups) suggests this compound may engage calcium-dependent protein kinase 1 (CDPK1) from Toxoplasma gondii or Cryptosporidium parvum [1]. The 3-bromopyridine moiety could form a halogen bond with hinge-region residues, while the cyclopentylthio group may occupy a hydrophobic pocket. Procurement is warranted for organizations pursuing anti-parasitic kinase programs, provided in-house enzymatic and selectivity profiling is planned.

Focused Library Synthesis via Pd-Catalyzed Cross-Coupling of the 3-Bromopyridine Handle

The 3-bromopyridine ring enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings for rapid analog generation . Medicinal chemistry teams requiring a three-point diversification scaffold (pyridine C-3, piperidine N-1, and thioether S-2 positions) will find this compound a strategically advantageous starting material for SAR exploration, particularly when bromine-dependent binding interactions are hypothesized.

Physicochemical and Metabolic Stability Benchmarking of Cyclopentylthio-Containing Piperidine Ethers

The cyclopentylthio group's intermediate lipophilicity and conformational rigidity make this compound a suitable probe for evaluating the impact of cyclic thioether substituents on microsomal stability, CYP inhibition, and permeability in comparison to linear alkylthio and arylthio counterparts . Procurement is recommended for ADME profiling studies where the cyclopentyl motif is of specific interest.

Chemical Biology Tool for Investigating Understudied Kinases (AAK1/BMP2K)

The compound shares the piperidinyl-oxy-pyridine pharmacophore with tool compounds reported to inhibit AAK1 and BMP2K (e.g., compound 13, PMID 34333981), although direct activity data for this specific chemotype are lacking [2]. Research groups investigating clathrin-mediated endocytosis or BMP signaling pathways may consider this compound for preliminary screening, with the understanding that confirmatory biochemical and cellular assays must be performed.

Quote Request

Request a Quote for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.